
N-Demethyl Alogliptin-2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl Alogliptin-2,2,2-trifluoroacetate is a biochemical compound with the molecular formula C19H20F3N5O4. It is a derivative of Alogliptin, a pyrimidinedione inhibitor of dipeptidyl peptidase IV (DPP-4), which is used in the treatment of type 2 diabetes . This compound is characterized by the presence of a trifluoroacetate group, which enhances its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Alogliptin-2,2,2-trifluoroacetate typically involves the demethylation of Alogliptin followed by the introduction of the trifluoroacetate group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the demethylation process. The exact synthetic route and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Alogliptin-2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
N-Demethyl Alogliptin-2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves the inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels, leading to improved blood glucose control .
Comparison with Similar Compounds
Similar Compounds
Alogliptin: The parent compound from which N-Demethyl Alogliptin-2,2,2-trifluoroacetate is derived.
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which enhances its biochemical properties and potentially its therapeutic efficacy. This modification may result in improved stability, bioavailability, and potency compared to other similar compounds .
Properties
CAS No. |
1262205-67-3 |
|---|---|
Molecular Formula |
C19H20F3N5O4 |
Molecular Weight |
439.395 |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1 |
InChI Key |
MTLWKABDEWRRSI-PFEQFJNWSA-N |
SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O |
Synonyms |
2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile-2,2,2-trifluoroacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


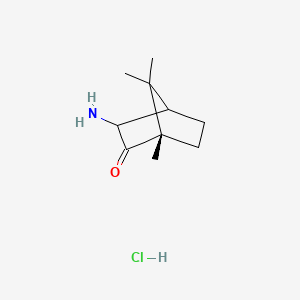
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

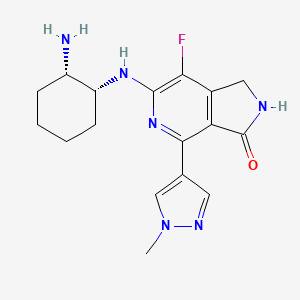
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
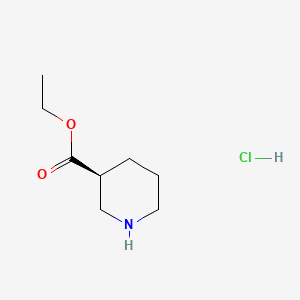
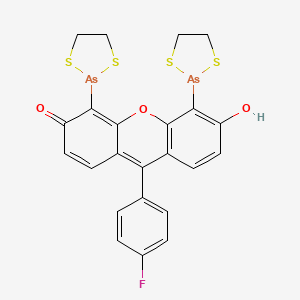
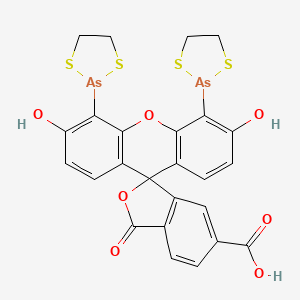
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

